molecular formula C17H20N2 B11765120 N,N-Diphenylpiperidin-4-amine CAS No. 84359-50-2

N,N-Diphenylpiperidin-4-amine

Cat. No.: B11765120
CAS No.: 84359-50-2
M. Wt: 252.35 g/mol
InChI Key: HVHADFORFKGQAD-UHFFFAOYSA-N
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Description

N,N-Diphenylpiperidin-4-amine: is an organic compound with the molecular formula C17H20N2 It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amination of Piperidine Derivatives: One common method involves the amination of piperidine derivatives using aniline or substituted anilines under catalytic conditions. This reaction typically requires a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

    Reductive Amination: Another method is the reductive amination of piperidin-4-one with aniline in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a palladium catalyst.

Industrial Production Methods: Industrial production of N,N-Diphenylpiperidin-4-amine often involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-Diphenylpiperidin-4-amine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form various hydrogenated products, depending on the reducing conditions.

    Substitution: It can participate in nucleophilic substitution reactions, where the piperidine nitrogen can be substituted with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Hydrogenated piperidine derivatives.

    Substitution: N-substituted piperidine derivatives.

Scientific Research Applications

Chemistry: N,N-Diphenylpiperidin-4-amine is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter receptors.

Industry: In the industrial sector, this compound is used in the synthesis of various fine chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-Diphenylpiperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    N-Phenylpiperidin-4-amine: Similar structure but with one phenyl group instead of two.

    N,N-Dimethylpiperidin-4-amine: Similar piperidine core but with methyl groups instead of phenyl groups.

    N,N-Diphenylpyridin-4-amine: Similar structure but with a pyridine ring instead of piperidine.

Uniqueness: N,N-Diphenylpiperidin-4-amine is unique due to its dual phenyl substitution on the piperidine nitrogen, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound in both synthetic and medicinal chemistry.

Properties

CAS No.

84359-50-2

Molecular Formula

C17H20N2

Molecular Weight

252.35 g/mol

IUPAC Name

N,N-diphenylpiperidin-4-amine

InChI

InChI=1S/C17H20N2/c1-3-7-15(8-4-1)19(16-9-5-2-6-10-16)17-11-13-18-14-12-17/h1-10,17-18H,11-14H2

InChI Key

HVHADFORFKGQAD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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